molecular formula C19H23N3OS B10870488 N-(3,5-dimethylphenyl)-4-(4-hydroxyphenyl)piperazine-1-carbothioamide

N-(3,5-dimethylphenyl)-4-(4-hydroxyphenyl)piperazine-1-carbothioamide

Cat. No.: B10870488
M. Wt: 341.5 g/mol
InChI Key: GYMIVUMAWQVIRR-UHFFFAOYSA-N
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Description

N-(3,5-DIMETHYLPHENYL)-4-(4-HYDROXYPHENYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a tetrahydropyrazine core, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-DIMETHYLPHENYL)-4-(4-HYDROXYPHENYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydropyrazine core, followed by the introduction of the 3,5-dimethylphenyl and 4-hydroxyphenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. Advanced purification techniques, such as chromatography and crystallization, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-DIMETHYLPHENYL)-4-(4-HYDROXYPHENYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(3,5-DIMETHYLPHENYL)-4-(4-HYDROXYPHENYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(3,5-DIMETHYLPHENYL)-4-(4-HYDROXYPHENYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-DIMETHYLPHENYL)-4-(4-METHOXYPHENYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE
  • N-(3,5-DIMETHYLPHENYL)-4-(4-CHLOROPHENYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE

Uniqueness

N-(3,5-DIMETHYLPHENYL)-4-(4-HYDROXYPHENYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE is unique due to the presence of the hydroxyl group, which imparts specific chemical reactivity and potential biological activity. This distinguishes it from similar compounds with different substituents on the aromatic rings.

Properties

Molecular Formula

C19H23N3OS

Molecular Weight

341.5 g/mol

IUPAC Name

N-(3,5-dimethylphenyl)-4-(4-hydroxyphenyl)piperazine-1-carbothioamide

InChI

InChI=1S/C19H23N3OS/c1-14-11-15(2)13-16(12-14)20-19(24)22-9-7-21(8-10-22)17-3-5-18(23)6-4-17/h3-6,11-13,23H,7-10H2,1-2H3,(H,20,24)

InChI Key

GYMIVUMAWQVIRR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=S)N2CCN(CC2)C3=CC=C(C=C3)O)C

Origin of Product

United States

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